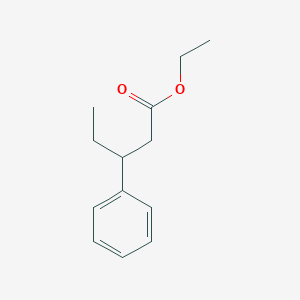

Ethyl 3-phenylpentanoate

Description

Ethyl 3-phenylpentanoate is an ester derivative of pentanoic acid, characterized by a phenyl group substituted at the third carbon of the pentanoate backbone and an ethyl ester functional group. Its molecular formula is C₁₃H₁₈O₂, though conflicting nomenclature in literature occasionally leads to confusion with shorter-chain analogs like ethyl 3-phenylpropanoate (C₁₁H₁₄O₂) . The compound is synthesized via catalytic hydrogenation of ethyl (E,Z)-alkenoates using palladium on carbon (Pd/C) under hydrogen gas, as demonstrated in protocols yielding high-purity products .

This compound and its analogs are of interest in organic synthesis, pharmaceuticals, and flavor chemistry due to their structural versatility. For instance, enzymatic hydrolysis studies reveal its role in probing substrate specificity in hydrolase-catalyzed reactions .

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

ethyl 3-phenylpentanoate |

InChI |

InChI=1S/C13H18O2/c1-3-11(10-13(14)15-4-2)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |

InChI Key |

FLTSWHBPHUGGDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)OCC)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-phenylpentanoate can be synthesized through several methods. One common approach involves the esterification of 3-phenylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Another method involves the hydrogenation of ethyl cinnamate in the presence of a nickel catalyst in an alcohol solution. This method is advantageous due to its high yield and relatively mild reaction conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous reactors and advanced purification techniques to ensure high purity and yield. The use of catalysts and optimized reaction conditions is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenylpentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-phenylpentanoic acid using oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction of this compound can yield 3-phenylpentanol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: 3-phenylpentanoic acid.

Reduction: 3-phenylpentanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-phenylpentanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to enzyme activity and metabolic pathways.

Medicine: this compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: It is utilized in the flavor and fragrance industry due to its pleasant aroma and stability

Mechanism of Action

The mechanism of action of ethyl 3-phenylpentanoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites may exert biological effects through interactions with cellular receptors and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between ethyl 3-phenylpentanoate and its analogs, focusing on structural features, reactivity, and biological activity.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Chain Length and Substituent Position this compound’s extended pentanoate chain compared to ethyl hydrocinnamate (propanoate) reduces volatility and increases lipophilicity, making it less suitable for flavor applications but more stable in hydrophobic environments . Substituting the phenyl group at C5 (e.g., ethyl 5-(3-thienyl)pentanoate) introduces a sulfur-containing heterocycle, altering electronic properties and enabling applications in conductive polymers .

Functional Group Effects The nitro group in ethyl 3-nitro-2-phenylpropanoate significantly enhances electrophilicity, facilitating reactions with nucleophiles (e.g., amines) to form pharmacologically active intermediates . Hydroxyl and methyl groups in ethyl 3-hydroxy-3-methyl-5-phenylpentanoate introduce steric hindrance and hydrogen-bonding capacity, impacting enzymatic recognition and chiral resolution efficiency .

Enzymatic Reactivity this compound exhibits markedly lower enzymatic hydrolysis activity compared to analogs with smaller substituents (e.g., methyl groups). Only 6 out of 16 tested hydrolases catalyzed its hydrolysis, underscoring the sensitivity of enzyme-substrate interactions to steric bulk .

Synthetic Utility this compound serves as a hydrogenation product of unsaturated precursors, whereas ethyl 3-nitro-2-phenylpropanoate is synthesized via nitration or condensation routes, reflecting divergent synthetic pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 3-phenylpentanoate, and how do reaction conditions influence yield?

- Methodology : this compound is synthesized via catalytic hydrogenation of ethyl (E,Z)-alkenoates using palladium on carbon (Pd/C) under a hydrogen atmosphere. The procedure involves dissolving the alkenoate in ethanol, adding 10% Pd/C, and stirring for 24 hours. Post-reaction, the catalyst is filtered, and the solvent is evaporated .

- Key Variables : Solvent choice (e.g., ethanol vs. methanol), hydrogen pressure, catalyst loading, and reaction time significantly impact yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Electron ionization mass spectrometry (EI-MS) and nuclear magnetic resonance (NMR) are primary tools. EI-MS provides molecular ion peaks (e.g., m/z 326 [M⁺] for intermediates), while ¹H/¹³C NMR resolves structural features like the ethyl ester group and phenyl ring substituents .

- Data Interpretation : Compare spectral data with computational predictions (e.g., DFT calculations) to confirm stereoelectronic effects.

Advanced Research Questions

Q. How can enzymatic resolution challenges for this compound be addressed?

- Problem : Enzymatic hydrolysis of (±)-ethyl 3-phenylpentanoate shows low activity across hydrolases, with only 6/16 enzymes yielding conversions due to steric hindrance from the ethyl group at C3 .

- Strategies :

- Screen Burkholderia cepacia lipase or engineered variants for improved enantioselectivity.

- Use solvent engineering (e.g., ionic liquids) to enhance enzyme-substrate compatibility.

- Apply molecular docking simulations to predict active-site interactions.

Q. How do conflicting catalytic activity data in enzymatic studies inform reaction optimization?

- Analysis : Discrepancies in hydrolase performance (e.g., Candida antarctica lipase B vs. Pseudomonas fluorescens) suggest substrate-specific steric and electronic constraints. For example, replacing methyl with ethyl at C3 reduces catalytic efficiency by 70% in some hydrolases .

- Resolution : Conduct kinetic studies (e.g., Michaelis-Menten parameters) to quantify substrate affinity and turnover rates. Pair with X-ray crystallography to map steric clashes.

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

- Experimental Design :

- Catalyst Screening : Test chiral catalysts like Jacobsen’s Mn(III)-salen complexes or Noyori-type Ru catalysts.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve ee by stabilizing transition states.

- In Situ Monitoring : Use chiral HPLC or circular dichroism to track ee dynamically.

Research Design & Data Management

Q. How to formulate a focused research question for this compound studies?

- Guidelines :

- Specify variables (e.g., "How does solvent polarity affect the enantioselective hydrogenation of this compound?").

- Ground the question in literature gaps (e.g., limited data on non-aqueous enzymatic hydrolysis) .

- Align with broader goals (e.g., advancing green chemistry or chiral auxiliaries).

Q. What are best practices for presenting raw and processed data in publications?

- Recommendations :

- Raw Data : Include in appendices (e.g., GC-MS chromatograms, NMR spectra) to ensure reproducibility .

- Processed Data : Use tables/figures in the main text to highlight trends (e.g., ee vs. catalyst loading).

- Uncertainty Analysis : Report standard deviations and confidence intervals for replicates.

Contradiction & Validation

Q. How to resolve contradictions in reported synthetic yields for this compound?

- Approach :

- Replicate methods from conflicting studies (e.g., Pd/C vs. Raney Ni catalysts).

- Characterize byproducts (e.g., via GC-MS) to identify side reactions.

- Use Design of Experiments (DoE) to isolate critical factors (e.g., temperature, solvent purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.